

# A Technical Guide to 2,2,4-Trimethylpentan-3-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,2,4-Trimethyl-3-pentanone*

Cat. No.: *B1266196*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

ID: CHEM-8H16O Issued: December 22, 2025

## Abstract and Nomenclature

This document provides a comprehensive technical overview of the aliphatic ketone commonly known as isopropyl tert-butyl ketone. The internationally recognized IUPAC name for this compound is 2,2,4-trimethylpentan-3-one.<sup>[1][2][3]</sup> Its structure consists of a five-carbon pentanone backbone with three methyl group substituents. This guide consolidates its chemical and physical properties, spectroscopic data, and a representative synthesis protocol.

Other synonyms for this compound include Pentamethylacetone and tert-Butyl isopropyl ketone.<sup>[1][2][4]</sup> The Chemical Abstracts Service (CAS) has assigned the registry number 5857-36-3 to this compound.<sup>[2][3]</sup>

## Physicochemical and Spectroscopic Data

Quantitative data for 2,2,4-trimethylpentan-3-one are summarized below for ease of reference. This compound is a liquid at standard conditions.<sup>[5]</sup>

Table 1: Physical and Chemical Properties

| Property          | Value                            | Source                                                      |
|-------------------|----------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>16</sub> O | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |
| Molecular Weight  | 128.21 g/mol                     | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| IUPAC Name        | 2,2,4-trimethylpentan-3-one      | <a href="#">[1]</a>                                         |
| CAS Number        | 5857-36-3                        | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| SMILES            | CC(C)C(=O)C(C)(C)C               | <a href="#">[1]</a> <a href="#">[7]</a>                     |
| InChIKey          | OVCHQRXVZXVQNZ-<br>UHFFFAOYSA-N  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

Note: Boiling point, density, and refractive index data were not consistently available in the searched literature for 2,2,4-trimethylpentan-3-one, though data for a similar, more substituted compound, 2,2,4,4-tetramethylpentan-3-one, are available and show a boiling point of 152-153 °C and a density of 0.824 g/cm<sup>3</sup>.[\[5\]](#)[\[8\]](#)

Table 2: Available Spectroscopic Data

| Data Type                               | Availability |
|-----------------------------------------|--------------|
| <sup>1</sup> H NMR                      | Available    |
| <sup>13</sup> C NMR                     | Available    |
| <sup>17</sup> O NMR                     | Available    |
| FTIR                                    | Available    |
| Raman                                   | Available    |
| Mass Spectrometry (GC-MS)               | Available    |
| Source: SpectraBase <a href="#">[4]</a> |              |

## Synthesis Protocol: Synthesis via Grignard Reagent

One common and versatile method for synthesizing ketones involves the reaction of a Grignard reagent with a nitrile.[\[9\]](#) This section outlines a general experimental protocol that can be

adapted for the synthesis of 2,2,4-trimethylpentan-3-one. The synthesis would involve the reaction of tert-butylmagnesium halide with isobutyronitrile, followed by acidic hydrolysis.

### 3.1 Materials and Equipment

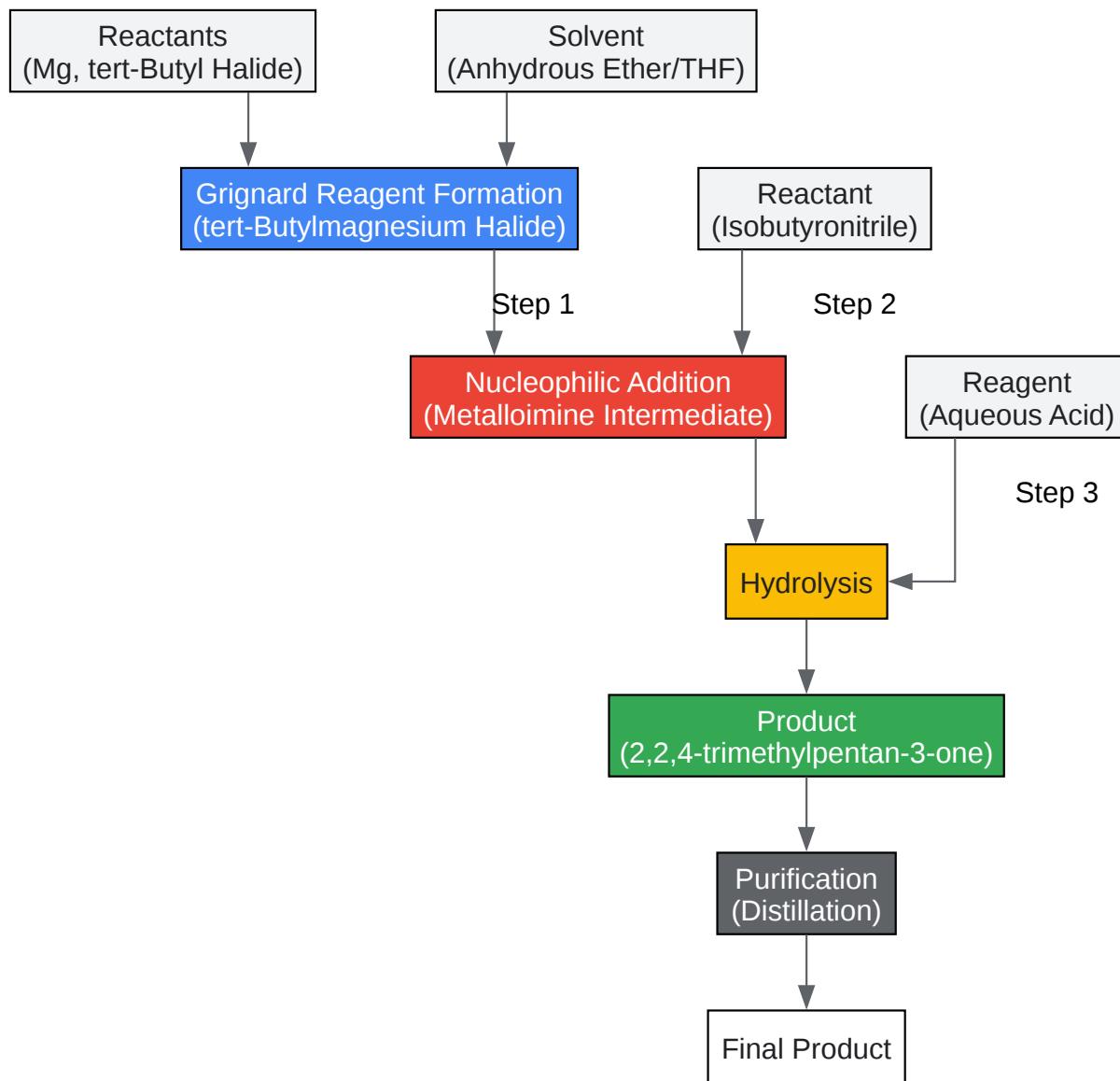
- Reactants: Magnesium turnings, tert-butyl halide (e.g., tert-butyl bromide), isobutyronitrile, dilute acid (e.g., aqueous HCl).
- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
- Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.
- Safety: All procedures must be conducted in a fume hood. Anhydrous conditions are critical as Grignard reagents react vigorously with water.[\[10\]](#)

### 3.2 Experimental Procedure

#### Step 1: Preparation of the Grignard Reagent (tert-butylmagnesium halide)

- Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Place magnesium turnings (1.2 eq.) in the flask. A small crystal of iodine can be added to activate the magnesium surface.[\[11\]](#)
- In the dropping funnel, prepare a solution of tert-butyl halide (1.0 eq.) in anhydrous ether or THF.
- Add a small portion (~10%) of the halide solution to the magnesium. Initiation is indicated by gentle bubbling or the fading of the iodine color. Gentle warming may be necessary.[\[11\]](#)
- Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[\[11\]](#)
- After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[\[11\]](#)

### Step 2: Reaction with Nitrile (Isobutyronitrile)


- Cool the freshly prepared Grignard reagent in an ice-water bath.
- Dissolve isobutyronitrile (0.95 eq.) in a minimal amount of anhydrous ether/THF and add this solution to the dropping funnel.
- Add the nitrile solution dropwise to the stirred, cooled Grignard reagent. This forms a metalloimine intermediate.[12]

### Step 3: Hydrolysis and Workup

- Upon completion of the reaction, the mixture is carefully poured over an ice-cold solution of dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate, yielding the ketone.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[11]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2,4-trimethylpentan-3-one.[11]
- Purify the product via distillation.

## Visualization of Synthesis Pathway

The logical workflow for the synthesis of 2,2,4-trimethylpentan-3-one using the Grignard protocol is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2,2,4-trimethylpentan-3-one.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2,4-Trimethyl-3-pentanone | C8H16O | CID 138611 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethyl-3-pentanone [webbook.nist.gov]
- 3. 2,2,4-Trimethyl-3-pentanone [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,2,4,4-Tetramethyl-3-pentanone 98 815-24-7 [sigmaaldrich.com]
- 6. 2,2,4-Trimethylpentan-3-one | CymitQuimica [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 815-24-7 Cas No. | 2,2,4,4-Tetramethylpentan-3-one | Apollo [store.apolloscientific.co.uk]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [A Technical Guide to 2,2,4-Trimethylpentan-3-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266196#iupac-name-for-isopropyl-tert-butyl-ketone>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)